molecular formula C8H5BrN2O B1503007 7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde CAS No. 1190318-57-0

7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Cat. No.: B1503007
CAS No.: 1190318-57-0
M. Wt: 225.04 g/mol
InChI Key: BNYSDPYZNHPBJU-UHFFFAOYSA-N
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Description

7-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a brominated heterocyclic aromatic organic compound It is a derivative of pyrrolopyridine, featuring a bromine atom at the 7th position and a formyl group at the 3rd position of the pyrrolopyridine ring system

Synthetic Routes and Reaction Conditions:

  • Fischer Indole Synthesis: This method involves the cyclization of phenylhydrazine derivatives with ketones or aldehydes under acidic conditions. The reaction typically uses methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indole derivative.

Industrial Production Methods: Industrial-scale synthesis of this compound involves optimizing reaction conditions to achieve high yields and purity. Large-scale reactions are typically conducted in specialized reactors with precise temperature and pressure control to ensure consistent product quality.

Types of Reactions:

  • Oxidation: The formyl group at the 3rd position can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: The compound can undergo reduction reactions, such as the reduction of the formyl group to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions using nucleophiles like sodium azide (NaN3) or potassium iodide (KI).

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4

  • Reduction: LiAlH4

  • Substitution: NaN3, KI

Major Products Formed:

  • Oxidation: 7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

  • Reduction: 7-bromo-1H-pyrrolo[3,2-b]pyridine-3-amine

  • Substitution: 7-azido-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, 7-iodo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Scientific Research Applications

7-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde has various applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor modulators.

  • Medicine: It has potential therapeutic applications, such as in the development of anticancer drugs and treatments for inflammatory diseases.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

7-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is structurally similar to other brominated pyrrolopyridine derivatives, such as 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde and 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. These compounds differ in the position of the bromine atom and the substitution pattern on the pyrrolopyridine ring, which can lead to variations in their chemical reactivity and biological activity.

Comparison with Similar Compounds

  • 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

  • 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

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Properties

IUPAC Name

7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-1-2-10-7-5(4-12)3-11-8(6)7/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYSDPYZNHPBJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CNC2=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676843
Record name 7-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190318-57-0
Record name 7-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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